Calcium bis(6-aminohexanoate)

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

27441-59-4 |

|---|---|

Molecular Formula |

C12H24CaN2O4 |

Molecular Weight |

300.41 g/mol |

IUPAC Name |

calcium;6-aminohexanoate |

InChI |

InChI=1S/2C6H13NO2.Ca/c2*7-5-3-1-2-4-6(8)9;/h2*1-5,7H2,(H,8,9);/q;;+2/p-2 |

InChI Key |

GALBSQAGDSITIK-UHFFFAOYSA-L |

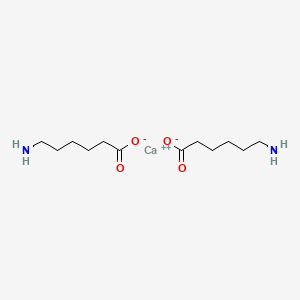

Canonical SMILES |

C(CCC(=O)[O-])CCN.C(CCC(=O)[O-])CCN.[Ca+2] |

Origin of Product |

United States |

Structural Elucidation and Characterization of Calcium Bis 6 Aminohexanoate

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) is the most powerful technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the electrons in the crystal, it is possible to deduce the precise location of each atom.

Single Crystal X-ray Diffraction Studies of Calcium-Ligand Complexes

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data for a crystalline compound. wikipedia.org While a dedicated single-crystal X-ray structure determination for Calcium bis(6-aminohexanoate) is not available in the reviewed scientific literature, the general principles of calcium coordination chemistry, derived from studies of similar calcium-carboxylate and calcium-amino acid complexes, allow for a detailed prediction of its likely structural features. researchgate.netlibretexts.orgnih.gov

In its complexes, the Ca²⁺ ion is considered a hard metal ion, showing a strong preference for coordination with hard donor atoms, particularly oxygen. libretexts.orgnih.gov In Calcium bis(6-aminohexanoate), the calcium ion would be coordinated by the oxygen atoms of the carboxylate groups of the 6-aminohexanoate (B3152083) ligands and potentially by water molecules if the compound is hydrated.

Calcium ions are flexible in their coordination requirements, commonly exhibiting coordination numbers (CN) ranging from 6 to 9, with 7 and 8 being very common. libretexts.orgnih.gov This variability leads to diverse coordination geometries, such as pentagonal bipyramidal (CN=7) or square antiprismatic/dodecahedral (CN=8).

The Ca-O bond lengths are a critical parameter obtained from SC-XRD. Based on extensive studies of calcium-carboxylate complexes, these distances typically fall in the range of 2.30 Å to 2.60 Å. libretexts.orgnih.gov The exact bond lengths depend on the coordination number of the calcium ion and the specific coordination mode of the carboxylate group.

Table 1: Expected Calcium-Oxygen Bond Distances in Calcium bis(6-aminohexanoate) Based on Analogous Compounds

| Coordinated Atoms | Typical Bond Length Range (Å) | Coordination Mode |

|---|---|---|

| Ca - O (Carboxylate) | 2.30 - 2.55 | Unidentate / Bidentate |

| Ca - O (Water) | 2.35 - 2.60 | Aqua Ligand |

Data derived from general observations of calcium-carboxylate complexes. libretexts.org

Metal carboxylate complexes, particularly those of alkaline earth metals like calcium, frequently form coordination polymers rather than discrete, monomeric molecules. wikipedia.orgrsc.org This is because the carboxylate group can bridge between two or more metal centers. In the case of Calcium bis(6-aminohexanoate), the 6-aminohexanoate ligands would likely link adjacent calcium ions, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. researchgate.netrsc.org The formation of a polymeric structure is a common feature for calcium carboxylates. researchgate.net

The 6-aminohexanoate ligand possesses a flexible aliphatic chain and two key functional groups for coordination: the carboxylate group at one end and the amino group at the other. mdpi.comresearchgate.net

The carboxylate group can coordinate to the calcium ion in several ways:

Monodentate: One oxygen atom binds to a single calcium ion.

Bidentate Chelation: Both oxygen atoms bind to the same calcium ion, forming a four-membered ring. libretexts.org

Bidentate Bridging: Each oxygen atom binds to a different calcium ion, linking them together.

While the hard Ca²⁺ ion strongly prefers oxygen ligands, the amino group (-NH₂) could potentially participate in coordination or, more likely, form hydrogen bonds with carboxylate oxygen atoms or water molecules, further stabilizing the crystal structure. The flexible hexanoate chain can adopt various conformations (e.g., extended or folded) to accommodate the crystal packing requirements. mdpi.com

Powder X-ray Diffraction (PXRD) Analysis for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique used to identify crystalline phases and analyze the purity of a bulk sample. rsc.org Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." The pattern consists of a series of diffraction peaks at specific angles (2θ) and with characteristic intensities.

While a reference PXRD pattern for Calcium bis(6-aminohexanoate) is not published, this technique would be essential for its characterization. By comparing the experimental PXRD pattern of a synthesized sample to a database or a pattern calculated from a known single-crystal structure, one can confirm its identity and phase purity. ua.pt PXRD is also invaluable for detecting the presence of different crystalline forms (polymorphs) or impurities, such as unreacted starting materials like calcium hydroxide or 6-aminohexanoic acid.

Table 2: Illustrative Data Obtained from PXRD Analysis

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Phase Identification |

|---|---|---|---|

| Hypothetical Peak 1 | Hypothetical Value | Hypothetical Value | Calcium bis(6-aminohexanoate) |

| Hypothetical Peak 2 | Hypothetical Value | Hypothetical Value | Calcium bis(6-aminohexanoate) |

| Hypothetical Peak 3 | Hypothetical Value | Hypothetical Value | Calcium bis(6-aminohexanoate) |

This table illustrates the type of data generated by a PXRD experiment. Actual experimental data for the title compound is not available.

Advanced Spectroscopic Approaches to Structural Analysis

Spectroscopic methods provide complementary information to X-ray diffraction by probing the chemical bonding and functional groups within the compound. Techniques such as Infrared (IR) and Raman spectroscopy are particularly useful for characterizing metal-ligand interactions.

For Calcium bis(6-aminohexanoate), IR spectroscopy would be used to confirm the coordination of the carboxylate group to the calcium ion. The key diagnostic region is the stretching vibrations of the carboxylate group (COO⁻). In the free 6-aminohexanoate zwitterion, the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands appear at specific frequencies. Upon coordination to calcium, the positions of these bands shift. The magnitude of the separation between these two bands (Δν = νₐₛ - νₛ) can provide clues about the coordination mode (monodentate, bidentate chelation, or bridging). rsc.org Furthermore, the N-H stretching and bending vibrations of the amino group would also be observable in the IR spectrum.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in Calcium bis(6-aminohexanoate) and their coordination with the calcium ion. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions.

The formation of a salt from 6-aminohexanoic acid and a calcium ion introduces significant and observable changes in the vibrational spectra, particularly in the regions corresponding to the carboxylate and amine groups.

In the FT-IR spectrum of the parent 6-aminohexanoic acid, a characteristic sharp absorption peak for the carbonyl (C=O) stretch of the carboxylic acid group is typically observed around 1700 cm⁻¹. Upon coordination with calcium, the carboxylic acid is deprotonated to form a carboxylate anion (COO⁻). This results in the disappearance of the C=O stretching band and the appearance of two new, distinct bands:

Asymmetric stretching vibration (νₐₛ(COO⁻)) : This band typically appears in the range of 1540-1650 cm⁻¹. The coordination of the carboxylate group to a metal ion, such as Ca²⁺, influences the exact frequency of this vibration. nih.gov

Symmetric stretching vibration (νₛ(COO⁻)) : This band is found at a lower frequency, generally between 1400 cm⁻¹ and 1450 cm⁻¹.

The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate group to the calcium ion (e.g., unidentate, bidentate chelating, or bridging). nih.gov

The amine group (-NH₂) also exhibits characteristic vibrational modes. The N-H stretching vibrations appear as a broad band in the 3300-3500 cm⁻¹ region. researchgate.net The N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹. The positions of these bands can indicate the extent of hydrogen bonding involving the amine groups within the crystal lattice.

Raman spectroscopy offers complementary information. The symmetric stretch of the carboxylate group (νₛ(COO⁻)) often produces a strong Raman signal, whereas the asymmetric stretch is typically weaker. The C-H stretching and bending modes of the hexanoate backbone are also readily observed in both FT-IR and Raman spectra. nih.govirdg.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Method | Comments |

| O-H Stretch (Coordinated H₂O) | 3000 - 3600 (broad) | FT-IR | Indicates the presence of hydrated water molecules. |

| N-H Stretch | 3300 - 3500 | FT-IR, Raman | Stretching vibrations of the primary amine group. |

| C-H Stretch | 2850 - 2960 | FT-IR, Raman | Asymmetric and symmetric stretching of methylene groups. |

| Asymmetric COO⁻ Stretch | 1540 - 1650 | FT-IR | Strong absorption indicating deprotonated carboxylate group. |

| Symmetric COO⁻ Stretch | 1400 - 1450 | FT-IR, Raman | Strong absorption in FT-IR, often strong in Raman. |

| N-H Bend | ~1600 | FT-IR | Scissoring vibration of the amine group. |

| C-H Bend | 1370 - 1470 | FT-IR | Bending vibrations of methylene groups. |

Calcium bis(6-aminohexanoate) can exist in a hydrated form, where water molecules are incorporated into the crystal structure and coordinated to the calcium ion. The presence of these water molecules is readily identified using FT-IR spectroscopy. irdg.org A characteristic broad absorption band is typically observed in the region of 3000-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the water molecules. researchgate.net The broadness of this peak is a result of extensive hydrogen bonding. Additionally, an H-O-H bending (scissoring) vibration may be seen around 1600-1630 cm⁻¹, though it can sometimes overlap with the N-H bending mode. irdg.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Calcium bis(6-aminohexanoate) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the 6-aminohexanoate ligand.

In solution (e.g., in D₂O), the 6-aminohexanoate ligand exists in equilibrium between different protonation states. In the calcium salt, the carboxylic acid is deprotonated to a carboxylate. The chemical shifts of the protons and carbons, particularly those adjacent to the functional groups (α-positions), are highly sensitive to this change.

The ¹H NMR spectrum of 6-aminohexanoic acid at neutral pH shows distinct signals for the protons along the alkyl chain. bmrb.iochemicalbook.com The protons on the carbon adjacent to the carboxylate group (C2) are typically shifted downfield (to a higher ppm value) compared to other methylene protons due to the electron-withdrawing effect of the oxygen atoms. Similarly, the protons on the carbon adjacent to the amino group (C6) are also shifted downfield. chemicalbook.com Analysis of the chemical shifts confirms the deprotonated state of the carboxyl group and the protonation state of the amino group at a given pH. bmrb.io

¹³C NMR spectroscopy provides complementary data. The carbon of the carboxylate group (C1) exhibits a characteristic chemical shift in the range of 180-185 ppm. The carbons bonded to the nitrogen (C6) and the carboxylate (C2) also have distinct chemical shifts that confirm the structure of the ligand.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-COO⁻) | - | ~182.9 |

| C2 (-CH₂) | ~2.20 | ~39.9 |

| C3 (-CH₂) | ~1.59 | ~27.4 |

| C4 (-CH₂) | ~1.39 | ~26.2 |

| C5 (-CH₂) | ~1.68 | ~32.1 |

| C6 (-CH₂-NH₃⁺) | ~3.00 | ~41.8 |

Note: Data are representative values for the 6-aminohexanoate ligand in D₂O at neutral pH and are based on publicly available spectral databases for 6-aminohexanoic acid. bmrb.io

While the 6-aminohexanoate ligand is a flexible chain, its conformation can be influenced by coordination to the calcium ion and by crystal packing forces in the solid state. In solution, the ligand undergoes rapid conformational changes. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study these conformations. rsc.orgmdpi.com NOESY experiments detect protons that are close to each other in space, providing information about the through-space distances between different parts of the molecule. rsc.org This data can be used to determine the predominant solution-state conformation of the hexanoate chain when complexed with calcium. doi.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements on the surface of a solid sample. phi.comthermofisher.com For Calcium bis(6-aminohexanoate), XPS analysis would be performed to verify the presence of all expected elements (calcium, oxygen, nitrogen, and carbon) in the near-surface region (top 1-10 nm) and to gain insight into their chemical bonding environment. thermofisher.comcarleton.edu

An XPS experiment involves irradiating the sample with X-rays, which causes the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its oxidation or chemical state. kratos.com

A survey scan would first be performed to identify all elements present on the surface. researchgate.net High-resolution scans of the individual elemental regions would then provide more detailed information:

Ca 2p : The calcium signal appears as a doublet (Ca 2p₃/₂ and Ca 2p₁/₂) with binding energies characteristic of the Ca²⁺ oxidation state. researchgate.netresearchgate.net Typical binding energies are around 347 eV for Ca 2p₃/₂. researchgate.net

O 1s : The oxygen signal can be deconvoluted to distinguish between oxygen in the carboxylate group (C-O, C=O) and potentially in adsorbed water or surface hydroxyl groups. nih.gov

N 1s : The nitrogen peak would confirm the presence of the amine functional group. Its binding energy would indicate its chemical state (e.g., -NH₂ or -NH₃⁺).

C 1s : The high-resolution carbon spectrum can be deconvoluted into multiple peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H in the alkyl chain, C-N of the amine-bound carbon, and O-C=O of the carboxylate group. researchgate.net

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Ca | 2p₃/₂ | ~347.3 | Ca²⁺ |

| O | 1s | ~531 - 533 | Carboxylate (O=C-O⁻) |

| N | 1s | ~400 - 402 | Amine (-NH₂ or -NH₃⁺) |

| C | 1s | ~284.8 | C-C, C-H |

| ~286.5 | C-N | ||

| ~288 - 289 | Carboxylate (O=C-O⁻) |

Note: Binding energies are approximate and can vary slightly based on instrument calibration and the specific chemical environment of the sample. researchgate.netresearchgate.net

Spectroscopic Characterization of Calcium Bis 6 Aminohexanoate

Electronic Spectroscopy and Molecular Information

Calcium bis(6-aminohexanoate), as a salt of a simple amino acid, is not expected to exhibit significant absorption in the UV-Visible region (200-800 nm). The constituent parts of the molecule, the calcium ion (Ca²⁺) and the 6-aminohexanoate (B3152083) anion, lack extensive chromophores—systems of conjugated double bonds or aromatic rings—that typically give rise to electronic transitions in this part of the electromagnetic spectrum.

The 6-aminohexanoate anion possesses carboxylate (-COO⁻) and amino (-NH₂) functional groups. The carboxylate group can exhibit a weak n → π* transition at around 200-210 nm. However, this absorption is generally of low intensity and falls at the lower end of the conventional UV-Vis range, often being obscured by solvent absorption. The amino group also has a weak n → σ* transition, which typically occurs below 200 nm and is therefore not observable with standard UV-Vis spectrophotometers.

The formation of the ionic bond between the calcium ion and the carboxylate groups of two 6-aminohexanoate molecules does not create new chromophores. The interaction is primarily electrostatic and does not lead to the formation of low-energy orbitals that would allow for electronic transitions in the UV-Visible range. Consequently, a UV-Visible spectrum of Calcium bis(6-aminohexanoate) in a non-absorbing solvent like water would likely show no distinct peaks, with only a possible increase in absorbance towards the far UV region (below 220 nm).

Table 1: Predicted UV-Visible Spectral Data for Calcium bis(6-aminohexanoate)

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Notes |

| ~200-210 nm | Low | n → π* (carboxylate) | Weak absorption, often not prominent. |

| > 220 nm | Negligible | - | Essentially transparent in this region. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through their fragmentation patterns. The molecular weight of Calcium bis(6-aminohexanoate) can be calculated from the atomic weights of its constituent elements (2 x C₆H₁₂NO₂⁻ + Ca²⁺). The molecular formula is C₁₂H₂₄CaN₂O₄.

Molecular Weight of 6-aminohexanoic acid (C₆H₁₃NO₂): 131.17 g/mol sigmaaldrich.commerckmillipore.com

Molecular Weight of 6-aminohexanoate anion (C₆H₁₂NO₂⁻): 130.16 g/mol

Atomic Weight of Calcium (Ca): 40.08 g/mol

Molecular Weight of Calcium bis(6-aminohexanoate) (C₁₂H₂₄CaN₂O₄): (2 * 130.16) + 40.08 = 300.40 g/mol

In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as adducts with other ions present in the solution or as the intact molecular ion.

The fragmentation of Calcium bis(6-aminohexanoate) would be expected to proceed through the initial loss of one or both of the 6-aminohexanoate ligands, followed by the characteristic fragmentation of the 6-aminohexanoic acid molecule. The fragmentation of protonated 6-aminohexanoic acid ([M+H]⁺ at m/z 132) is known to produce several key fragment ions. massbank.eu These include the loss of water ([M+H - H₂O]⁺) and the subsequent loss of carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov

Based on this, the fragmentation of the calcium complex could involve the following pathways:

Dissociation of the complex to give ions corresponding to the ligand.

Fragmentation of the ligand itself.

Table 2: Predicted Mass Spectrometry Data for Calcium bis(6-aminohexanoate)

| m/z (amu) | Proposed Fragment | Description |

| 301.40 | [C₁₂H₂₄CaN₂O₄ + H]⁺ | Protonated molecular ion. |

| 323.38 | [C₁₂H₂₄CaN₂O₄ + Na]⁺ | Sodium adduct of the molecular ion. |

| 171.24 | [C₆H₁₂CaNO₂]⁺ | Ion corresponding to one 6-aminohexanoate ligand bound to calcium. |

| 132.10 | [C₆H₁₃NO₂ + H]⁺ | Protonated 6-aminohexanoic acid (from dissociation of the complex). massbank.eu |

| 114.09 | [C₆H₁₀NO]⁺ | Resulting from the loss of water from the protonated 6-aminohexanoic acid. massbank.eu |

| 86.09 | [C₅H₁₂N]⁺ | Further fragmentation of the ligand. |

| 73.06 | [C₃H₇NO]⁺ | Fragment of the ligand. massbank.eu |

| 69.07 | [C₄H₇N]⁺ | Fragment of the ligand. massbank.eu |

Spectroelectrochemical Investigations (if applicable)

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of molecules as they undergo oxidation or reduction. This technique is most informative for compounds that are redox-active, meaning they can readily gain or lose electrons.

Calcium bis(6-aminohexanoate) is not an ideal candidate for spectroelectrochemical investigation. The calcium ion is in its stable +2 oxidation state and is generally considered redox-inactive under typical electrochemical conditions. Similarly, the 6-aminohexanoate ligand, being a saturated aliphatic amino acid, does not possess easily oxidizable or reducible functional groups. The carboxylate and amino groups are electrochemically stable over a wide potential range.

Therefore, applying a potential to a solution of Calcium bis(6-aminohexanoate) is unlikely to induce any electron transfer reactions associated with the compound itself. Consequently, no changes would be observed in its spectroscopic properties (e.g., UV-Vis or fluorescence spectra) as a function of the applied potential. Spectroelectrochemical studies are more suited to complexes of transition metals with non-innocent ligands that can participate in redox processes.

Computational Chemistry Approaches to Calcium Bis 6 Aminohexanoate

Molecular Modeling and Simulation of Calcium-Ligand Systems

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of complex systems by approximating the interactions between atoms. For Calcium bis(6-aminohexanoate), these techniques can model the chelation process, the stability of the resulting complex, and its behavior in different environments.

A critical component of molecular modeling is the force field, a set of mathematical functions and parameters that describe the potential energy of a system based on the positions of its atoms. The accuracy of any simulation is highly dependent on the quality of the force field used. For systems involving metal ions like calcium, parameterization is particularly challenging due to the complex nature of metal-ligand interactions, which include electrostatic forces, polarization, and charge transfer effects.

Developing a reliable force field for Calcium bis(6-aminohexanoate) involves a meticulous process. Researchers typically start with existing, well-established force fields like AMBER, CHARMM, or GROMOS, which have parameters for standard biomolecules. illinois.edunih.gov However, the parameters for the specific interactions between a calcium ion and the carboxylate and amino groups of the 6-aminohexanoate (B3152083) ligand often need refinement or development.

The development process relies on fitting the force field parameters to reproduce data from high-level quantum mechanical (QM) calculations and, when available, experimental data. rsc.orgnih.gov For instance, the Lennard-Jones parameters (ε and σ), which describe van der Waals interactions, and the partial atomic charges for the calcium ion and the ligand atoms are adjusted to accurately model the geometry and interaction energies of the complex.

Table 1: Key Steps in Force Field Development for Calcium-Carboxylate Systems

| Step | Description | Target Data |

| 1. Initial Parameterization | Select a base force field (e.g., AMBER, CHARMM) and assign initial parameters for the ligand and ion. | Standard force field libraries. |

| 2. Quantum Mechanical Calculations | Perform high-level QM calculations (e.g., MP2 or DFT) on a simplified model system (e.g., Ca²⁺ with acetate or a single 6-aminohexanoate ligand) to obtain reference data. | Interaction energies, optimal geometries, electrostatic potentials. |

| 3. Parameter Refinement | Adjust force field parameters (e.g., partial charges, van der Waals terms) to reproduce the QM data. This often involves an iterative fitting process. | Dipole moments, interaction energies with water, geometric parameters. nih.gov |

| 4. Validation | Test the new force field by simulating known physical properties and comparing the results with experimental data. | Hydration free energies, osmotic pressure, structural data from X-ray crystallography. illinois.edursc.org |

Validation is crucial to ensure the force field is transferable and can accurately predict the behavior of the system in various conditions. A common issue with standard force fields is the overestimation of attractive interactions between charged groups, which can lead to artificial aggregation in simulations. illinois.edu Therefore, corrections, often referred to as Non-bonded Fix (NBFIX), may be applied to fine-tune the interactions between specific pairs of atoms, such as the calcium ion and the carboxylate oxygen atoms. illinois.edu

Once a validated force field is in place, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of Calcium bis(6-aminohexanoate). MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For Calcium bis(6-aminohexanoate) in an aqueous solution, MD simulations can provide detailed insights into:

Complex Formation: By simulating a calcium ion and two 6-aminohexanoate ligands in a box of water molecules, one can observe the process of chelation, including the displacement of water molecules from the calcium ion's hydration shell by the ligand's carboxylate and amino groups.

Structural Stability: The simulations can assess the stability of the formed complex over time. Analysis of the root-mean-square deviation (RMSD) of the atomic positions can indicate whether the complex maintains a stable conformation.

Solvation Structure: MD can characterize the arrangement of water molecules around the complex, providing information about its hydration shell and how it interacts with the solvent.

These simulations can reveal the preferred coordination modes of the ligands with the calcium ion and the dynamic interplay between the complex and its surrounding solvent environment. scipedia.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more fundamental and often more accurate description of molecular systems compared to classical force fields. These methods are computationally intensive and are typically used for smaller systems or to generate reference data for force field development.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a system based on its electron density. DFT is well-suited for studying metal complexes and can provide valuable information about the nature of the bonding between the calcium ion and the 6-aminohexanoate ligands.

A DFT study of Calcium bis(6-aminohexanoate) would typically involve:

Geometry Optimization: Finding the lowest energy (most stable) three-dimensional structure of the complex. This provides precise bond lengths, bond angles, and dihedral angles.

Analysis of Bonding: Investigating the nature of the Ca-O and Ca-N bonds. This can be done by analyzing the molecular orbitals, the distribution of electron density, and by using techniques like Natural Bond Orbital (NBO) analysis to quantify charge transfer between the ion and the ligands.

Calculation of Binding Energy: Determining the energetic stability of the complex by comparing its energy to the energies of the isolated calcium ion and ligands.

DFT calculations can confirm the coordination mode, for instance, whether the carboxylate group binds to the calcium in a monodentate or bidentate fashion, and clarify the role of the amino group in chelation. researchgate.netresearchgate.net Hybrid functionals, such as HSE06, are often employed in DFT calculations for materials and complexes to achieve higher accuracy in predicting electronic properties. researchgate.netnih.gov

A significant advantage of quantum chemical methods is their ability to predict spectroscopic properties. These theoretical predictions can be directly compared with experimental spectra to validate the computed structure and electronic environment of the molecule.

For Calcium bis(6-aminohexanoate), DFT calculations can predict:

Vibrational Frequencies: The calculation of the Hessian matrix (the second derivatives of the energy) allows for the prediction of vibrational frequencies corresponding to infrared (IR) and Raman spectra. These theoretical spectra can help in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks, such as the characteristic stretches of the carboxylate and amino groups upon coordination to calcium.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei like ¹³C and ¹H can also be calculated. Comparing theoretical and experimental NMR spectra can provide detailed confirmation of the molecular structure in solution.

These predictions serve as a powerful link between theoretical models and experimental reality, providing a comprehensive understanding of the compound's properties. researchgate.net

Theoretical Studies on Calcium Coordination Environments

The coordination environment of the calcium ion is a key determinant of the structure and function of the complex. Due to its relatively large ionic radius and flexible coordination requirements, calcium can exhibit a range of coordination numbers (typically from 6 to 8) and geometries. nih.govlew.ro

Theoretical studies on Calcium bis(6-aminohexanoate) would aim to characterize this coordination environment precisely. This involves determining:

Coordination Number: The number of ligand atoms directly bonded to the calcium ion. In this case, it would involve the oxygen atoms of the two carboxylate groups and potentially the nitrogen atoms of the amino groups.

Coordination Geometry: The spatial arrangement of the coordinating atoms around the central calcium ion. This could be, for example, a distorted octahedral or a more complex geometry.

Bond Distances and Angles: The precise Ca-O and Ca-N bond lengths and the angles between them.

Computational methods can explore different possible coordination modes. For instance, theoretical calculations can compare the stability of a structure where both the carboxylate and amino groups of each ligand coordinate to the calcium ion versus a structure where only the carboxylate groups are involved in direct coordination. researchgate.netnih.gov These studies provide fundamental knowledge about the preferred binding motifs of calcium with amino-carboxylate ligands.

Table 2: Common Calcium Coordination Geometries

| Coordination Number | Typical Geometry | Donating Groups from Ligand |

| 6 | Octahedral (often distorted) | Carboxylate oxygens, Amino nitrogens |

| 7 | Pentagonal bipyramidal, Capped octahedron | Carboxylate oxygens, Amino nitrogens, Water molecules |

| 8 | Square antiprismatic, Dodecahedral | Carboxylate oxygens, Amino nitrogens, Water molecules |

By combining insights from molecular dynamics and quantum chemistry, a detailed and dynamic picture of the calcium coordination environment in Calcium bis(6-aminohexanoate) can be constructed, revealing the subtle balance of forces that dictates its structure and stability.

Solution Chemistry and Complexation Behavior of Calcium Bis 6 Aminohexanoate

Ligand-Metal Ion Interactions in Aqueous and Non-Aqueous Media

The formation of a metal complex in solution is an equilibrium process, and the strength of the interaction is quantified by the stability constant (also known as the formation constant, K_f), or its logarithm (log K). wikipedia.org For the reaction between a metal ion (M) and a ligand (L) to form a complex (ML), the stepwise formation constant (K₁) is a measure of the equilibrium.

M + L ⇌ ML

The stability constant, K₁, is given by: K₁ = [ML] / ([M][L])

Higher values of the stability constant indicate a greater tendency for the complex to form and thus a more stable complex. scispace.comchemguide.co.uk These constants are typically determined experimentally using techniques such as potentiometric titration, spectrophotometry, or calorimetry. scispace.comresearchgate.netmfd.org.mk

While specific thermodynamic stability constants for Calcium bis(6-aminohexanoate) are not extensively documented in readily available literature, studies on similar calcium-amino acid systems show that calcium forms relatively weak complexes with simple amino acids. researchgate.netejournal.by The stability of these complexes is often reported as logarithmic values, as shown in the table below for related systems.

Interactive Table: Stability Constants (log K₁) for Ca²⁺ with Various Ligands This table presents representative stability constants for calcium with similar carboxylate-containing ligands to provide context for the expected stability of the calcium-6-aminohexanoate complex.

| Ligand | log K₁ | Conditions |

| Glycinate | 1.35 | 25 °C, 0.1 M ionic strength |

| Lactate | 1.18 | 25 °C, 0.1 M ionic strength |

| Citrate | 3.2 - 4.8 | Varies with pH and ionic strength |

| Malate | 2.0 - 2.8 | Varies with pH and ionic strength |

Note: Data is compiled from various sources for illustrative purposes. Actual values depend heavily on experimental conditions.

Stoichiometry refers to the ratio of metal ions to ligands in the coordination complex. The name "Calcium bis(6-aminohexanoate)" explicitly indicates a 1:2 stoichiometry, meaning one calcium ion (Ca²⁺) coordinates with two 6-aminohexanoate (B3152083) ligands.

The primary binding site for the calcium ion is the carboxylate group (-COO⁻) of the 6-aminohexanoate ligand. libretexts.org Calcium, with its flexible coordination geometry, can interact with the carboxylate oxygens in several ways, including unidentate (binding to one oxygen) or bidentate (chelating with both oxygens) modes. libretexts.org Given the 1:2 stoichiometry, the central calcium ion is coordinated by oxygen atoms from the two separate 6-aminohexanoate molecules.

Kinetic studies focus on the rates of formation and dissociation of complexes, defining whether a complex is labile (undergoes rapid ligand exchange) or inert (exchanges ligands slowly). dalalinstitute.comlibretexts.org Calcium(II) complexes, due to the ion's d⁰ electron configuration and moderate charge density, are characteristically labile. libretexts.orglibretexts.orgyoutube.com This means that the 6-aminohexanoate ligands exchange on and off the calcium center very rapidly, typically on a timescale of less than a minute. libretexts.org

The general mechanism for ligand substitution in such labile complexes can be either associative (where the incoming ligand binds first, forming an intermediate) or dissociative (where a coordinated ligand leaves first). For Ca²⁺, the mechanism is often considered to have dissociative character.

Factors Influencing Complexation

The stability and speciation of Calcium bis(6-aminohexanoate) in solution are highly dependent on the chemical environment, particularly pH and ionic strength.

The pH of the solution critically affects the protonation state of the 6-aminohexanoate ligand, which has two ionizable groups: the carboxylic acid group (-COOH) and the amino group (-NH₂). The approximate pKa values for these groups are:

pKa₁ (Carboxylic acid): ~4.4

pKa₂ (Ammonium): ~10.8

The protonation state of the ligand changes with pH, which in turn dictates its ability to bind calcium. Calcium ions bind to the negatively charged carboxylate form (-COO⁻) of the ligand.

At low pH (pH < 4.4): Both the carboxyl and amino groups are protonated (H₂N⁺-(CH₂)₅-COOH). The ligand carries a net positive charge, and the carboxyl group is not available for binding, resulting in very weak or no complexation. researchgate.netacademicjournals.org

At intermediate pH (4.4 < pH < 10.8): The carboxylic acid is deprotonated (-COO⁻), while the amino group remains protonated (-NH₃⁺). The ligand exists as a zwitterion (H₃N⁺-(CH₂)₅-COO⁻). In this pH range, the negatively charged carboxylate group is available to bind Ca²⁺, and complex formation is favorable. The binding affinity generally increases as the pH rises through this range. researchgate.net

At high pH (pH > 10.8): Both groups are deprotonated (H₂N-(CH₂)₅-COO⁻), and the ligand carries a net negative charge. The carboxylate group remains available for strong binding with calcium.

Therefore, the formation and stability of the Calcium bis(6-aminohexanoate) complex are highly pH-dependent, with optimal formation occurring in neutral to alkaline conditions where the carboxylate group is deprotonated. researchgate.net Hydrogen ions effectively compete with calcium ions for the carboxylate binding sites at acidic pH. nih.gov

Interactive Table: Predominant Species of 6-Aminohexanoic Acid at Different pH Ranges

| pH Range | Carboxyl Group | Amino Group | Net Charge | Ca²⁺ Binding Potential |

| pH < 4.4 | -COOH | -NH₃⁺ | +1 | Very Low |

| 4.4 < pH < 10.8 | -COO⁻ | -NH₃⁺ | 0 (Zwitterion) | Favorable |

| pH > 10.8 | -COO⁻ | -NH₂ | -1 | High |

Ionic strength (a measure of the total concentration of ions in a solution) also influences the formation of the Calcium bis(6-aminohexanoate) complex. The interaction between the positively charged Ca²⁺ ion and the negatively charged 6-aminohexanoate ligand is electrostatic in nature.

According to Debye-Hückel theory, in solutions of higher ionic strength, the ions of the background electrolyte (e.g., Na⁺, Cl⁻) create an ionic atmosphere around the reacting species. chemijournal.com This atmosphere shields the electrostatic attraction between Ca²⁺ and the 6-aminohexanoate ligand, reducing their effective concentrations (activities). Consequently, an increase in ionic strength generally leads to a decrease in the observed stability constant of the complex. chemijournal.comresearchgate.net To obtain consistent and comparable thermodynamic data, stability constants are often measured in a medium with a high and constant ionic strength. wikipedia.org

Competition with Other Cations and Ligands

In a complex aqueous environment, the calcium ion of Calcium bis(6-aminohexanoate) can face competition from other cations for binding to the 6-aminohexanoate ligand. Similarly, the 6-aminohexanoate ligand can be displaced by other ligands vying for coordination with the calcium ion. The outcome of these competitive interactions is governed by the relative stability of the complexes formed, which is quantified by their stability constants (K). A higher stability constant indicates a stronger interaction and a more stable complex.

Competition with Other Cations:

Other metal ions present in solution, particularly other alkaline earth metals like magnesium (Mg²⁺) and divalent transition metals, can compete with Ca²⁺ for the 6-aminohexanoate ligand. The selectivity of 6-aminohexanoate for different cations is influenced by factors such as the ionic radius, charge density, and coordination geometry of the competing metal ion.

Generally, for a given ligand, the stability of complexes with alkaline earth metals follows the trend: Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺. This is primarily due to the increasing ionic radius and decreasing charge density down the group, which leads to weaker electrostatic interactions with the carboxylate group of the ligand. However, the coordination flexibility of the larger calcium ion can sometimes lead to unexpectedly stable complexes.

| Cation | Ligand | Log K₁ (Illustrative) | Notes |

|---|---|---|---|

| Ca²⁺ | 6-Aminohexanoate | ~2.5 | Estimated based on similar aminocarboxylate ligands. |

| Mg²⁺ | 6-Aminohexanoate | ~3.0 | Typically forms slightly more stable complexes with aminocarboxylates than Ca²⁺ due to higher charge density. |

Competition with Other Ligands:

In biological fluids or industrial processes, other molecules can act as ligands and compete with 6-aminohexanoate for the Ca²⁺ ion. Common competing ligands include other carboxylates (e.g., citrate, oxalate), phosphates, and various chelating agents. The strength of this competition depends on the stability constants of the complexes formed between Ca²⁺ and these alternative ligands. For instance, multidentate ligands that can form multiple bonds with the calcium ion (the chelate effect) will form significantly more stable complexes and are likely to displace the monodentate 6-aminohexanoate ligands.

Solubility and Precipitation Phenomena

The solubility of Calcium bis(6-aminohexanoate) in a solvent, particularly water, and the conditions under which it precipitates are critical aspects of its solution chemistry. These phenomena are governed by a delicate balance of intermolecular forces.

Mechanisms of Calcium Carboxylate Precipitation from Solution

The precipitation of calcium carboxylates from an aqueous solution is a complex process that generally involves nucleation and subsequent crystal growth. The process is initiated when the concentration of the dissolved salt exceeds its solubility limit, leading to a supersaturated solution.

Ca(C₆H₁₂NO₂)₂(s) ⇌ Ca²⁺(aq) + 2C₆H₁₂NO₂⁻(aq)

The solubility product constant, Ksp, is given by:

Ksp = [Ca²⁺][C₆H₁₂NO₂⁻]²

While a specific experimentally determined Ksp for Calcium bis(6-aminohexanoate) is not widely reported, the principles governing its precipitation are similar to those of other calcium carboxylates. The mechanism involves several steps:

Supersaturation: The solution must become supersaturated with respect to Calcium bis(6-aminohexanoate). This can occur through changes in temperature, solvent composition, or by increasing the concentration of calcium or 6-aminohexanoate ions.

Nucleation: In a supersaturated solution, small clusters of ions, known as nuclei, begin to form. This can happen homogeneously within the solution or heterogeneously on the surface of impurities or existing particles.

Crystal Growth: Once stable nuclei are formed, they grow by the addition of more calcium and 6-aminohexanoate ions from the solution. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of any impurities that might inhibit crystal growth.

The following table outlines the key stages and influencing factors in the precipitation of a generic calcium carboxylate.

| Precipitation Stage | Description | Key Influencing Factors |

|---|---|---|

| Supersaturation | The concentration of the solute exceeds its equilibrium solubility. | Concentration of ions, temperature, solvent composition. |

| Nucleation | Formation of initial, stable crystalline clusters (nuclei). | Degree of supersaturation, presence of nucleation sites (impurities), interfacial tension. |

| Crystal Growth | Increase in the size of the nuclei by the deposition of solute from the solution. | Rate of diffusion of ions, temperature, presence of growth inhibitors. |

Role of Hydration and Hydrophobic Interactions in Solubility

The solubility of Calcium bis(6-aminohexanoate) is a result of the interplay between the hydration of the ions and the hydrophobic interactions of the nonpolar parts of the 6-aminohexanoate anion.

Hydration:

In an aqueous solution, the calcium ions (Ca²⁺) and the carboxylate and amino groups of the 6-aminohexanoate anions are surrounded by water molecules, a process known as hydration. The Ca²⁺ ion, being a divalent cation, has a relatively high charge density and strongly interacts with the partial negative charge on the oxygen atoms of water molecules, forming a stable hydration shell. The number of water molecules in the primary hydration sphere of a calcium ion can vary but is often considered to be around six to eight. Similarly, the charged carboxylate (COO⁻) and amino (NH₃⁺, in its protonated form) groups of the 6-aminohexanoate anion form hydrogen bonds with surrounding water molecules. These ion-dipole and hydrogen bonding interactions release energy (hydration energy), which favors the dissolution of the salt.

Hydrophobic Interactions:

The 6-aminohexanoate anion also possesses a five-carbon alkyl chain, which is nonpolar and therefore hydrophobic ("water-fearing"). In an aqueous environment, these nonpolar chains disrupt the hydrogen-bonding network of water. To minimize this disruption, water molecules tend to form ordered, cage-like structures around the hydrophobic chains. This ordering of water molecules leads to a decrease in the entropy of the system, which is thermodynamically unfavorable. Consequently, the hydrophobic parts of the 6-aminohexanoate anions have a tendency to aggregate, reducing their contact with water. This phenomenon, known as the hydrophobic effect, can promote the precipitation of the salt from the solution.

Thermal Analysis and Decomposition Mechanisms of Calcium Bis 6 Aminohexanoate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, these methods allow for the identification of thermal events such as dehydration, decomposition, and phase transitions. While specific experimental data for Calcium bis(6-aminohexanoate) is not extensively available in public literature, its thermal behavior can be predicted based on the analysis of similar calcium carboxylates and amino acid salts.

The thermal decomposition of Calcium bis(6-aminohexanoate) is expected to occur in a multi-step process, a characteristic feature of hydrated metal carboxylates. researchgate.netcapes.gov.br The decomposition profile can be generally divided into three main stages:

Dehydration: The initial mass loss at lower temperatures corresponds to the removal of water molecules of hydration.

Ligand Decomposition: At higher temperatures, the 6-aminohexanoate (B3152083) ligands decompose. This is the most significant mass loss step.

Final Residue Decomposition: The intermediate product from the ligand decomposition, typically calcium carbonate, further decomposes at very high temperatures to yield the final solid residue.

The following table provides a representative multi-step decomposition profile based on studies of similar calcium carboxylates. researchgate.netcapes.gov.br

| Decomposition Stage | Approximate Temperature Range (°C) | Primary Gaseous Products | Solid Residue |

| Dehydration | 80 - 150 | H₂O | Anhydrous Calcium bis(6-aminohexanoate) |

| Ligand Decomposition | 300 - 500 | Organic fragments, CO₂, NH₃ | Calcium Carbonate (CaCO₃) |

| Carbonate Decomposition | > 600 | CO₂ | Calcium Oxide (CaO) |

Note: The temperature ranges are estimates based on analogous compounds and can vary depending on experimental conditions such as heating rate and atmosphere.

Each step in the decomposition profile is associated with a distinct thermal event that can be identified using TGA and DSC.

Dehydration: The first weight loss observed in the TGA curve, typically occurring around 100-120°C, corresponds to the loss of water molecules. researchgate.netcapes.gov.br This process is endothermic, meaning it absorbs heat, which would be observed as a downward peak in the DSC curve. The number of water molecules can be calculated from the percentage of mass loss.

Ligand Decomposition: Following dehydration, the anhydrous salt remains stable until the onset of the decomposition of the 6-aminohexanoate ligand. This process is complex and may involve the breaking of the carbon-nitrogen and carbon-carbon bonds within the organic chain. This stage is characterized by a significant and often rapid mass loss in the TGA thermogram. The corresponding DSC curve may show a series of endothermic and exothermic peaks, reflecting the complexity of the bond-breaking and rearrangement processes.

Calcium Carbonate (CaCO₃): The decomposition of the organic ligand in an inert or oxidative atmosphere typically leads to the formation of calcium carbonate as a stable intermediate. researchgate.netcapes.gov.br The formation of CaCO₃ is a common feature in the thermal decomposition of calcium salts of organic acids.

Ca(H₂N(CH₂)₅COO)₂·nH₂O → Ca(H₂N(CH₂)₅COO)₂ + nH₂O

Ca(H₂N(CH₂)₅COO)₂ → CaCO₃ + Gaseous organic products

CaCO₃ → CaO + CO₂

Kinetic Studies of Thermal Decomposition

Kinetic analysis of the thermal decomposition process provides quantitative data on the stability of the compound and the mechanism of its decomposition.

The following table presents typical activation energies for the decomposition steps of analogous compounds.

| Decomposition Step | Compound Type | Typical Activation Energy (Ea) (kJ/mol) |

| Ligand Decomposition | Calcium Carboxylates | 150 - 250 |

| Carbonate Decomposition | Calcium Carbonate | 180 - 230 |

Note: These values are for illustrative purposes and the actual activation energy for Calcium bis(6-aminohexanoate) would need to be determined experimentally.

The mechanism of solid-state decomposition reactions can be complex and is often described by various mathematical models. These models relate the rate of reaction to the fraction of decomposed material. For the decomposition of calcium salts, common models include:

Nucleation and Growth Models: These models assume that the reaction starts at active sites (nuclei) and then progresses.

Geometrical Contraction Models: These models describe reactions that occur at the interface between the reactant and product phases, with the interface moving inwards.

Diffusion-Controlled Models: In these models, the rate of reaction is limited by the diffusion of reactants or products.

The final decomposition of calcium carbonate to calcium oxide is often described by a phase boundary reaction model, consistent with a contracting cylinder or sphere mechanism. mdpi.com The decomposition of the 6-aminohexanoate ligand is likely to be more complex and may not be adequately described by a single simple model. A detailed kinetic analysis using multiple heating rates is typically required to elucidate the most probable reaction mechanism.

Structural and Textural Changes During Thermal Treatment

Detailed research findings, including data on phase transformations, changes in crystallinity, and evolution of surface morphology and porosity upon heating of Calcium bis(6-aminohexanoate), are not available in published scientific literature. Techniques typically used for such analysis, like in-situ X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), have not been applied to the thermal treatment of this specific compound in any accessible research.

Advanced Analytical Methodologies for Calcium Bis 6 Aminohexanoate

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds and related substances for separating components of a mixture and assessing purity. While specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for Calcium bis(6-aminohexanoate) are not extensively detailed in publicly available literature, the principles of these techniques are broadly applicable.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a potential method for analyzing Calcium bis(6-aminohexanoate). researchgate.net In this technique, a nonpolar stationary phase and a polar mobile phase would be utilized. The separation would be based on the differential partitioning of the compound and any impurities between the two phases. A suitable detector, such as a UV detector, would be employed for quantification.

Gas Chromatography (GC): GC could be employed for the analysis of the 6-aminohexanoate (B3152083) ligand, potentially after derivatization to increase its volatility. This would allow for the assessment of the purity of the organic component of the salt.

Elemental Quantification of Calcium and Ligand Components

A variety of instrumental and classical chemical methods are available for the precise quantification of calcium and the organic ligand in Calcium bis(6-aminohexanoate).

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and specific technique for determining the concentration of metals, such as calcium. researchgate.netnih.gov The method involves atomizing a sample in a flame, and then measuring the absorption of light at a wavelength characteristic of the element being analyzed. scribd.comcsun.edu For Calcium bis(6-aminohexanoate), the sample would first be digested to liberate the calcium ions into a solution. pdx.edu This solution is then introduced into the AAS instrument, and the absorbance is measured at calcium's specific wavelength, typically 422.7 nm. csun.edu The concentration is then determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of known calcium concentrations. scribd.comcsun.edupdx.edu AAS is a well-established and reliable method for calcium determination in various matrices, including pharmaceutical compounds. researchgate.netinoe.ro

Table 1: Comparison of AAS and Other Spectrometric Methods for Calcium Analysis

| Technique | Principle | Common Applications | Advantages | Limitations |

|---|---|---|---|---|

| Atomic Absorption Spectrophotometry (AAS) | Measures the absorption of light by free atoms in the gaseous state. scribd.com | Determination of calcium in supplements, biological fluids, and pharmaceutical compounds. scribd.comresearchgate.net | High sensitivity and specificity. researchgate.net | Can be subject to chemical and matrix interferences. researchgate.net |

| Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited atoms and ions in a high-temperature plasma. thermofisher.com | Multi-elemental analysis of environmental, geological, and pharmaceutical samples. thermofisher.comtandfonline.com | High throughput, wide linear dynamic range, and tolerance to high matrix concentrations. thermofisher.com | Higher initial instrument cost compared to AAS. |

| X-ray Fluorescence (XRF) Spectroscopy | Measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source. usgs.gov | Non-destructive elemental analysis of solids, liquids, and powders. malvernpanalytical.com | Rapid, non-destructive, and requires minimal sample preparation. malvernpanalytical.com | Lower sensitivity for lighter elements. |

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for elemental analysis. physlab.org When a sample is irradiated with high-energy X-rays, atoms in the sample are excited and emit secondary (or fluorescent) X-rays. usgs.gov Each element emits X-rays at a characteristic energy, allowing for the identification and quantification of the elements present. physlab.org XRF can be used to determine the calcium content in Calcium bis(6-aminohexanoate) by analyzing a solid sample directly. xrfresearch.com The intensity of the calcium K-alpha line in the XRF spectrum is proportional to the concentration of calcium in the sample. This method is advantageous due to its speed, simplicity of sample preparation, and non-destructive nature. malvernpanalytical.com

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for the determination of elemental composition. thermofisher.com In ICP-OES, the sample solution is introduced into an argon plasma, which excites the atoms and ions of the elements present, causing them to emit light at their characteristic wavelengths. thermofisher.com The intensity of the emitted light is directly proportional to the concentration of the element in the sample. diva-portal.org For the analysis of Calcium bis(6-aminohexanoate), the sample would be digested and diluted before introduction into the plasma. usda.gov ICP-OES offers high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis simultaneously, making it a highly efficient method for quantifying calcium. thermofisher.comtandfonline.com

Table 2: Key Parameters for ICP-OES Analysis of Calcium

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Wavelength | 317.933 nm | nih.gov |

| Plasma Gas Flow | 15 L/min | N/A |

| Auxiliary Gas Flow | 0.5 L/min | N/A |

| Nebulizer Gas Flow | 0.8 L/min | N/A |

| RF Power | 1300 W | N/A |

| Sample Uptake Rate | 1.5 mL/min | N/A |

Titrimetric methods, while more traditional, can provide accurate and precise results for calcium quantification. A common method involves the precipitation of calcium as calcium oxalate (B1200264) (CaC2O4). brainkart.compearson.com The precipitate is then dissolved in sulfuric acid to liberate oxalic acid (H2C2O4). brainkart.comdairyknowledge.in The resulting oxalic acid is then titrated with a standardized solution of potassium permanganate (B83412) (KMnO4). brainkart.comtitration.ccscribd.com The permanganate ion (MnO4-) acts as a strong oxidizing agent, and the endpoint is indicated by the persistence of a faint pink color due to excess permanganate. brainkart.comtitration.cc The amount of calcium in the original sample can be calculated from the volume of KMnO4 solution used in the titration. pearson.comlibretexts.org

Microscopic Techniques for Morphological and Elemental Analysis

Microscopic techniques are invaluable for characterizing the solid-state properties of Calcium bis(6-aminohexanoate), such as particle size, shape, and surface morphology.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface topography. brecjournals.com This technique can reveal details about the crystal habit and particle size distribution of Calcium bis(6-aminohexanoate) powder. researchgate.net

Transmission Electron Microscopy (TEM): TEM can be used to obtain even higher resolution images, providing information on the internal structure and morphology of the crystals. brecjournals.com

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM or TEM, EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgcarleton.edu It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. ebatco.com This allows for the qualitative and semi-quantitative determination of the elemental composition of specific areas of the sample, confirming the presence of calcium and the elements constituting the 6-aminohexanoate ligand (carbon, nitrogen, and oxygen). thermofisher.commdpi.com

Table 3: Summary of Microscopic Techniques for Solid-State Characterization

| Technique | Information Obtained | Principle |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. researchgate.net | An electron beam is scanned over the surface of a sample, and the resulting secondary or backscattered electrons are detected to form an image. nbf.org.pk |

| Transmission Electron Microscopy (TEM) | Internal structure, morphology, and crystal structure. brecjournals.com | A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample. nbf.org.pk |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition. wikipedia.org | The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is used to identify the elements present. carleton.eduebatco.com |

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a solid sample. mdpi.com In SEM, a focused beam of electrons scans the surface of the sample, causing interactions that generate various signals. These signals, primarily secondary electrons, are detected to form a high-resolution, three-dimensional image of the surface. This allows for detailed examination of features such as particle shape, size distribution, surface texture, and aggregation state. nih.gov

When applied to Calcium bis(6-aminohexanoate), SEM analysis reveals the compound's morphology. For instance, the analysis can differentiate between crystalline, irregular, or spherical particle shapes and determine if the particles exist as individual units or as larger aggregates. mdpi.comresearchgate.net The high magnification capabilities of SEM allow for detailed observation of surface features, which can be influenced by the synthesis and processing conditions of the compound.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides elemental analysis of the sample. mdpi.com The incident electron beam in the SEM excites electrons in the sample's atoms, causing them to be ejected. When electrons from higher energy shells fill these vacancies, they emit X-rays with energies characteristic of each element. mdpi.com The EDS detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the sample and determine the relative abundance of each element.

For Calcium bis(6-aminohexanoate), an EDS analysis would confirm the presence of its constituent elements: calcium (Ca), carbon (C), oxygen (O), and nitrogen (N). The resulting spectrum shows peaks corresponding to the characteristic X-ray energies for each of these elements, confirming the compound's chemical identity from an elemental standpoint. Quantitative analysis can provide the weight and atomic percentages of each element, which can be compared against theoretical values to assess purity. mdpi.com

Interactive Data Table: Example of EDS Data for Calcium bis(6-aminohexanoate)

This table illustrates the typical output from an EDS analysis, showing the elemental composition.

| Element | Weight % | Atomic % |

| Carbon (C) | 47.52 | 60.53 |

| Nitrogen (N) | 9.24 | 10.09 |

| Oxygen (O) | 21.10 | 20.18 |

| Calcium (Ca) | 12.14 | 2.20 |

| Totals | 100 |

Note: The values in this table are theoretical calculations based on the compound's formula and serve as an illustrative example of the data generated by EDS analysis.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an imaging technique that provides much higher resolution than SEM, enabling the visualization of a material's internal structure. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interactions of the electrons with the sample as they pass through form an image, which is then magnified and focused onto an imaging device. mdpi.com This technique is invaluable for determining particle size, morphology, and crystallinity. researchgate.netmdpi.com

When analyzing Calcium bis(6-aminohexanoate), TEM can reveal details about the primary particle size and shape with great precision. It can distinguish individual nanoparticles within larger aggregates, which might not be resolvable by SEM. mdpi.com Furthermore, TEM can provide information on the crystalline nature of the compound. By observing the electron diffraction patterns, one can determine whether the material is crystalline, polycrystalline, or amorphous. High-resolution TEM (HR-TEM) can even be used to visualize the crystal lattice of the material. The analysis can show how amino acids or other molecules influence the formation and transformation of calcium-based compounds.

Interactive Data Table: Example of Morphological Data from Electron Microscopy

This table summarizes the types of morphological and structural data that can be obtained for Calcium bis(6-aminohexanoate) using electron microscopy techniques.

| Parameter | Observation | Technique Used |

| Particle Shape | Irregular, granular, or potentially crystalline structures. | SEM, TEM |

| Particle Size | Ranging from nanometers to micrometers. | SEM, TEM |

| Surface Texture | Can appear smooth and homogeneous or rough and compact. | SEM |

| Aggregation | Particles may form larger, irregularly shaped aggregates. | SEM |

| Internal Structure | Can reveal crystalline domains or an amorphous nature. | TEM |

| Elemental ID | Confirms presence of Calcium, Carbon, Oxygen, Nitrogen. | EDS |

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data specifically detailing the applications of Calcium bis(6-aminohexanoate) in the areas outlined. Information regarding its role in polymer chemistry, corrosion inhibition, or as a precursor in advanced materials synthesis is not present in the available resources.

The synthesis of 6-aminohexanoic acid can involve the formation of Calcium bis(6-aminohexanoate) as an intermediate step, where caprolactam is heated with calcium hydroxide. nih.gov However, the subsequent application of this isolated calcium salt compound in the specified fields of material science is not documented in the search results.

Therefore, it is not possible to generate a detailed, evidence-based article on the specific topics requested for Calcium bis(6-aminohexanoate).

Explorations in Material Science Applications of Calcium Bis 6 Aminohexanoate

Potential as Precursors or Additives in Advanced Materials Synthesis

Precursor for Calcium Oxide and Other Inorganic Compounds

Calcium bis(6-aminohexanoate), as a calcium carboxylate, can serve as a precursor for the synthesis of calcium oxide (CaO) and other inorganic compounds through thermal decomposition. This process, known as calcination, involves heating the material to a high temperature to induce chemical breakdown.

The thermal decomposition of calcium-containing organic salts is a common method for producing calcium oxide, a widely used inorganic compound. For instance, calcium carbonate (CaCO₃) is heated to temperatures above 825°C to yield CaO and carbon dioxide (CO₂). rsc.orgmdpi.com Similarly, calcium acetate has been used as a precursor, decomposing at around 750°C. The decomposition of Calcium bis(6-aminohexanoate) would follow a similar principle, where heating would break the ionic bonds between the calcium and the aminohexanoate ions, as well as the covalent bonds within the organic ligand.

The process would yield calcium oxide as the solid residue, with the organic component decomposing into various gaseous byproducts. The precise decomposition temperature and the nature of the byproducts would depend on factors such as the heating rate and the atmosphere in which the calcination is carried out. This method can be advantageous for producing high-purity or nanostructured CaO, as the decomposition of the organic precursor can be carefully controlled to influence the morphology and particle size of the final inorganic product. meral.edu.mmpreprints.org

Below is a comparative table of thermal decomposition data for various calcium precursors.

| Precursor | Decomposition Temperature Range (°C) | Primary Solid Product | Key Gaseous Byproducts |

| Calcium Carbonate (CaCO₃) | 650-850 researchgate.net | Calcium Oxide (CaO) | Carbon Dioxide (CO₂) |

| Calcium Hydroxide (Ca(OH)₂) | 450-650 d-nb.inforesearchgate.net | Calcium Oxide (CaO) | Water (H₂O) |

| Calcium Acetate (Ca(CH₃COO)₂) | ~750 | Calcium Oxide (CaO) | Acetone, CO₂, H₂O |

| Calcium bis(6-aminohexanoate) | Hypothesized to be in a similar range to other carboxylates | Calcium Oxide (CaO) | Amines, CO₂, H₂O, various hydrocarbons |

Research in Cementitious Materials (as a calcium carboxylate analogue)

In the field of cementitious materials, various calcium carboxylates have been investigated as admixtures to modify the properties of cement and concrete. These compounds can influence the hydration process, setting time, and the development of mechanical strength. As an analogue, the potential effects of Calcium bis(6-aminohexanoate) can be inferred from the behavior of other calcium carboxylates.

The hydration of Portland cement is a complex series of chemical reactions between the cement minerals and water, leading to the formation of a hardened paste. youtube.com Carboxylate ions can interact with the mineral phases of cement, such as tricalcium silicate (C₃S) and tricalcium aluminate (C₃A), and with the calcium ions released during hydration. researchgate.netmdpi.com This interaction can either accelerate or retard the setting of the cement. For example, some studies have shown that certain carboxylates can chelate calcium ions, which may influence the nucleation and growth of hydration products like calcium silicate hydrate (C-S-H) and calcium hydroxide (portlandite). researchgate.netmdpi.com

The following table summarizes the observed effects of some calcium carboxylate analogues on cement properties.

| Calcium Carboxylate Analogue | Primary Effect on Cement Hydration | Impact on Setting Time | Influence on Mechanical Strength |

| Calcium Formate | Acceleration | Reduction | Increase in early strength |

| Calcium Acetate | Retardation (in some studies) researchgate.net | Potential increase | Variable |

| Calcium Stearate | Hydrophobic properties | Can slightly retard | May slightly decrease compressive strength |

| Calcium bis(6-aminohexanoate) | Potential for complex interactions due to amino and carboxylate groups | To be determined | To be determined |

Exploration in Vulcanization Processes (as a related amino-carboxylate)

The vulcanization of rubber is a chemical process that converts natural rubber and certain synthetic rubbers into more durable materials by forming cross-links between polymer chains. wikipedia.orgmonroeengineering.com While sulfur is the most common vulcanizing agent, the process is typically enhanced by a "cure package" that includes accelerators, activators, and other additives. monroeengineering.commdpi.com

In this context, compounds containing amino and carboxylate functionalities have been explored for their potential roles. Metal oxides, such as zinc oxide and magnesium oxide, are commonly used as activators in the vulcanization of certain rubbers like neoprene. wikipedia.orgyg-1.com These activators can react with accelerators to form complexes that are more effective at promoting the cross-linking reactions.

Given that Calcium bis(6-aminohexanoate) is a salt of a divalent metal with an amino-containing carboxylic acid, it shares chemical features with components used in some vulcanization systems. The amino groups could potentially act as accelerators, while the calcium carboxylate portion might function as an activator, analogous to metal oxides. Patents related to rubber vulcanization have described the use of amine salts and amino alcohol salts of carboxylic acids as compounding agents to improve vulcanization speed and the properties of the vulcanized rubber. google.com These related compounds suggest a potential role for Calcium bis(6-aminohexanoate) in similar applications, although specific research on this compound in vulcanization is not widely documented.

A typical sulfur vulcanization system is outlined in the table below, illustrating the roles of different components.

| Component | Example(s) | Function |

| Vulcanizing Agent | Sulfur wikipedia.org | Forms cross-links between polymer chains. |

| Activator | Zinc Oxide, Stearic Acid globaloring.com | Forms a complex with the accelerator to enhance efficiency. |

| Accelerator | Thiazoles, Sulfenamides google.comglobaloring.com | Increases the rate of vulcanization. |

| Potential Role of an Amino-carboxylate | Calcium bis(6-aminohexanoate) | Could potentially act as an activator and/or co-accelerator. |

Q & A

Q. What are the recommended methods for synthesizing calcium bis(6-aminohexanoate) in a laboratory setting?

Calcium bis(6-aminohexanoate) can be synthesized via neutralization reactions. A typical approach involves reacting 6-aminohexanoic acid with calcium hydroxide or calcium carbonate in aqueous media under controlled pH (e.g., pH 7–9). Stoichiometric ratios (2:1 molar ratio of acid to calcium base) and temperature (40–60°C) are critical to ensure complete salt formation. Post-synthesis, purification via recrystallization or dialysis is recommended to remove unreacted precursors . Characterization should include FTIR (to confirm carboxylate-Ca²⁺ coordination) and elemental analysis (to verify Ca content).

Q. How can researchers assess the stability of calcium bis(6-aminohexanoate) under varying environmental conditions?

Stability studies should evaluate thermal, hydrolytic, and photolytic degradation. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Hydrolytic stability can be tested by incubating the compound in buffers of varying pH (e.g., 3–10) and analyzing degradation products via HPLC or LC-MS. Photostability requires exposure to UV-Vis light (per ICH Q1B guidelines) followed by spectroscopic monitoring .

Q. What safety protocols are essential for handling calcium bis(6-aminohexanoate) in laboratory settings?

While specific toxicity data for calcium bis(6-aminohexanoate) is limited, related 6-aminohexanoate derivatives exhibit acute oral toxicity (Category 4) and eye irritation (Category 2A). Researchers should use PPE (gloves, goggles), work in fume hoods, and avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician if ingested. Waste disposal must comply with local hazardous chemical regulations .

Advanced Research Questions

Q. How can metabolic pathways of 6-aminohexanoate-degrading bacteria inform the environmental impact of calcium bis(6-aminohexanoate)?

Studies on Arthrobacter sp. KI72 and Pseudomonas aeruginosa PAO reveal enzymatic pathways (e.g., 6-aminohexanoate hydrolase) that convert 6-aminohexanoate into adipate, a TCA cycle intermediate. Researchers can design biodegradation assays by incubating calcium bis(6-aminohexanoate) with these bacterial strains and monitoring metabolite production via GC-MS or NMR. Environmental persistence can be modeled using OECD 301B ready biodegradability tests .

Q. What computational methods are suitable for predicting the coordination chemistry of calcium bis(6-aminohexanoate)?

Density functional theory (DFT) simulations can model Ca²⁺ binding modes with 6-aminohexanoate ligands. Focus on optimizing geometries for bidentate vs. monodentate coordination and calculating binding energies. Pair these with experimental validation via X-ray absorption spectroscopy (XAS) or EXAFS to confirm Ca–O bond distances and coordination numbers .

Q. How can contradictions in experimental data on calcium bis(6-aminohexanoate) solubility be resolved?

Discrepancies in solubility (e.g., in polar vs. nonpolar solvents) may arise from hydration states or impurities. Researchers should:

Q. What advanced analytical techniques are recommended for characterizing calcium bis(6-aminohexanoate) in complex matrices?

- Multi-nuclear NMR (¹H, ¹³C, ⁴³Ca): To resolve ligand coordination and Ca²⁺ environments.

- Synchrotron-based XRD: For high-resolution crystal structure determination.

- High-resolution mass spectrometry (HRMS): To confirm molecular ion peaks and detect degradation byproducts. Cross-validate findings with spectroscopic databases (e.g., NIST Chemistry WebBook) to ensure accuracy .

Methodological Considerations

- Experimental Design: Use factorial designs to optimize synthesis parameters (e.g., pH, temperature). Include controls (e.g., calcium-free reactions) to confirm product specificity.

- Data Validation: Apply statistical tools (e.g., ANOVA) to assess reproducibility. Cross-reference with primary literature to identify outliers .

- Ethical Compliance: Adhere to institutional safety protocols and document all hazard assessments (e.g., GHS classifications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.